molecular formula C10H8N2 B14628546 2H-3,6-Methanocycloocta[c]pyrazole CAS No. 54775-04-1

2H-3,6-Methanocycloocta[c]pyrazole

Cat. No.: B14628546
CAS No.: 54775-04-1
M. Wt: 156.18 g/mol
InChI Key: XKBMABOWCPYQPO-UHFFFAOYSA-N
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Description

2H-3,6-Methanocycloocta[c]pyrazole is a heterocyclic compound that features a unique fused ring structure. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrazole ring imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-3,6-Methanocycloocta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 1,3-diketones with hydrazine, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2H-3,6-Methanocycloocta[c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-3,6-Methanocycloocta[c]pyrazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity . Additionally, the compound’s structure allows it to interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-3,6-Methanocycloocta[c]pyrazole stands out due to its fused ring structure, which imparts unique chemical reactivity and biological activity. This structural feature allows for more diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

54775-04-1

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2,3-diazatricyclo[6.3.1.04,11]dodeca-1(11),3,5,7,9-pentaene

InChI

InChI=1S/C10H8N2/c1-2-7-4-5-8-9(3-1)11-12-10(8)6-7/h1-5H,6H2,(H,11,12)

InChI Key

XKBMABOWCPYQPO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=NNC1=C3C=C2

Origin of Product

United States

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